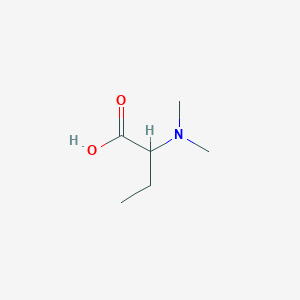![molecular formula C14H18O4 B069000 Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate CAS No. 170955-24-5](/img/structure/B69000.png)
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate, also known as MAMB, is a synthetic compound that belongs to the family of benzoate esters. It has been widely used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.
Mechanism Of Action
The exact mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. This modulation may lead to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine and dopamine levels in the brain, as well as an improvement in neuronal plasticity and synaptic transmission. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments is its ability to improve cognitive function and memory in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments. For example, the exact mechanism of action is still not fully understood, and there may be potential side effects that have not yet been identified.
Future Directions
There are several future directions for research on Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate. One area of interest is the potential use of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate and to identify any potential side effects. Finally, there is a need for more studies to investigate the long-term effects of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate on cognitive function and memory.
In conclusion, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is a synthetic compound that has shown potential therapeutic properties in the field of neuroscience. It has been extensively studied for its ability to improve cognitive function and memory, and has been investigated for its potential as a treatment for neurodegenerative diseases. While there are still some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments, there are several future directions for research that may lead to new treatments for neurological disorders.
Synthesis Methods
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate can be synthesized using a simple and efficient method that involves the reaction between 4-hydroxybenzoic acid and 3-acetoxy-2-methylpropyl bromide in the presence of a base catalyst, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate.
Scientific Research Applications
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
170955-24-5 |
|---|---|
Product Name |
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate |
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 4-[(2S)-3-acetyloxy-2-methylpropyl]benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(9-18-11(2)15)8-12-4-6-13(7-5-12)14(16)17-3/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
QYNDPZSAUSXXAU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
synonyms |
Benzoic acid, 4-[3-(acetyloxy)-2-methylpropyl]-, methyl ester, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



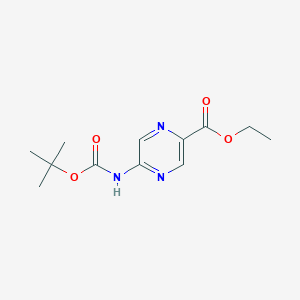

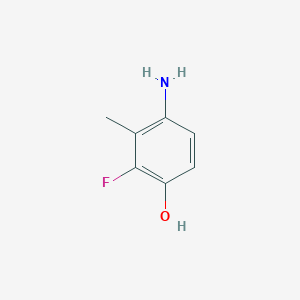


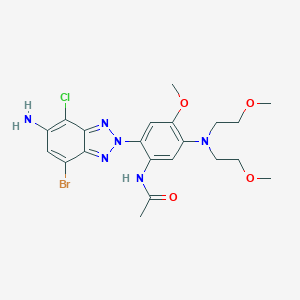
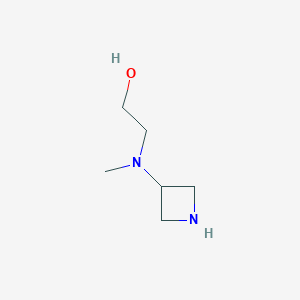
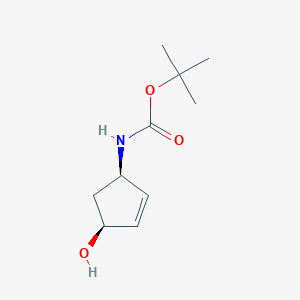
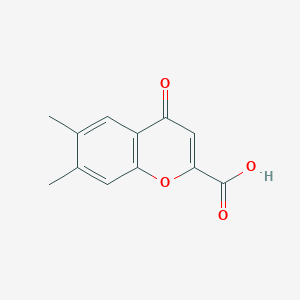
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)


